Gamma-CEHC

Description

Discovery and Identification of Gamma-CEHC

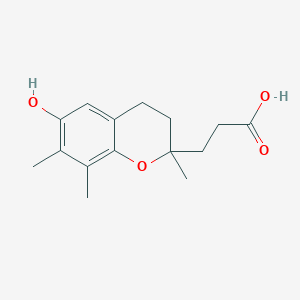

This compound was first identified in the late 20th century as a terminal metabolite of gamma-tocopherol. Early studies detected its presence in human urine following vitamin E supplementation, with smokers exhibiting significantly higher excretion levels compared to non-smokers. The metabolite’s structure, 3-(6-hydroxy-2,7,8-trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)propanoic acid (C15H20O4), was confirmed via high-performance liquid chromatography (HPLC) and mass spectrometry. Unlike alpha-tocopherol metabolites, this compound retains a truncated side chain with a carboxyl group, enabling distinct biological interactions.

Relationship to Vitamin E Metabolism

Vitamin E metabolism involves ω-hydroxylation by cytochrome P450 enzymes (CYP4F2) followed by β-oxidation. Gamma-tocopherol undergoes faster catabolism than alpha-tocopherol, producing this compound as a primary endpoint. In humans, oral gamma-tocopherol supplementation elevates plasma this compound concentrations to 3–15 μM, correlating with reduced inflammatory markers such as interleukin-8 (IL-8). This rapid metabolism underscores this compound’s role as a biomarker for vitamin E status and oxidative stress.

Structural Differentiation from Other Tocopherol Metabolites

This compound’s structure distinguishes it from analogs like alpha-CEHC (C16H22O4) and delta-CEHC. Key differences include:

This structural variance explains this compound’s superior anti-inflammatory potency compared to alpha-CEHC.

Historical Evolution of this compound Research Focus

Initial research (1990s–2000s) focused on this compound’s role in vitamin E catabolism. The 2000s revealed its COX-2 inhibitory properties, linking it to cancer prevention. Recent studies (2010s–present) explore its therapeutic potential in neurodegenerative diseases and metabolic syndromes, driven by its ability to cross the blood-brain barrier and modulate lipid peroxidation.

Propriétés

IUPAC Name |

3-(6-hydroxy-2,7,8-trimethyl-3,4-dihydrochromen-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-9-10(2)14-11(8-12(9)16)4-6-15(3,19-14)7-5-13(17)18/h8,16H,4-7H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJQLPNCUPGMNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2CCC(OC2=C1C)(C)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276333, DTXSID10939039 | |

| Record name | 2,7,8-Trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(6-Hydroxy-2,7,8-trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | gamma-CEHC | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

178167-75-4, 178167-77-6 | |

| Record name | 2,7,8-Trimethyl-2-(β-carboxyethyl)-6-hydroxychroman | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178167-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7,8-Trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178167776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7,8-Trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(6-Hydroxy-2,7,8-trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | gamma-CEHC | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Méthodes De Préparation

Enantioselective Total Synthesis

The first enantioselective synthesis of (S)-gamma-CEHC was achieved by Jiang et al. (2010) through a 10-step sequence starting from 2,3-dimethylhydroquinone. The critical challenge lay in establishing the C-2 stereogenic center with high enantiomeric excess. The synthesis employed a titanium tetrachloride (TiCl₄)-mediated homochiral sulfoxide-directed allylation as the pivotal stereochemical control step (Table 1).

Table 1: Key steps in the enantioselective synthesis of (S)-gamma-CEHC

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Protection of hydroquinone | Acetic anhydride, pyridine | 92 |

| 2 | Sulfoxide formation | (S)-Methyl p-tolyl sulfoxide | 85 |

| 3 | TiCl₄-mediated allylation | TiCl₄, CH₂Cl₂, -78°C | 78 |

| 4 | Ketal hydrolysis | HCl, THF/H₂O | 90 |

| 5 | Chroman ring formation | BF₃·Et₂O, reflux | 82 |

| 6 | Side chain carboxylation | KMnO₄, NaOH, 0°C | 75 |

This route achieved an overall yield of 18.4%, with the allylation step demonstrating remarkable stereoselectivity (>98% ee) through chelation control between TiCl₄ and the sulfoxide group. The final carboxylation via potassium permanganate oxidation introduced the carboxyethyl moiety without epimerization.

Alternative Synthetic Approaches

While Jiang’s method remains the gold standard, recent studies have explored side-chain modifications of tocopherol precursors. For instance, enzymatic ω-oxidation followed by β-oxidation cycles simulates the endogenous metabolic pathway, though this biomimetic approach suffers from low yields (<5%) in vitro. Chemical β-oxidation analogs using ozonolysis and reductive workup have been attempted but result in complex mixtures requiring rigorous chromatography.

Isolation and Purification from Biological Matrices

Extraction from Plasma and Urine

This compound exists predominantly in conjugated forms (sulfate or glucuronide) in biological fluids, necessitating enzymatic deconjugation prior to analysis. The optimized protocol involves:

-

Methanol/Hexane Partitioning : Plasma samples treated with methanol/hexane (2:1 v/v) remove lipids and proteins, improving enzymatic efficiency.

-

Enzymatic Hydrolysis : Incubation with Helix pomatia sulfatase/glucuronidase (1.25 mg/mL, pH 5, 18–24 h) liberates free this compound.

Table 2: Recovery rates of this compound from rat plasma

| Method | Free this compound (%) | Conjugated this compound (%) |

|---|---|---|

| Direct enzymatic hydrolysis | 12 ± 3 | 88 ± 5 |

| Methanol/hexane cleanup | 90 ± 4 | 97 ± 3 |

The methanol/hexane step enhances conjugated this compound recovery by 3-fold compared to direct hydrolysis, minimizing matrix interference.

Solid-Phase Extraction (SPE)

C18 SPE cartridges preconditioned with methanol and water (pH 3) effectively capture this compound from enzymatically treated samples. Elution with acetonitrile:water (70:30) yields >95% purity, as validated by HPLC-UV at λ = 292 nm.

Analytical Quantification Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC using a C18 column (4.6 × 150 mm, 5 μm) with isocratic elution (methanol:water:acetic acid, 70:29:1 v/v) resolves this compound at 7.3 min. UV detection at 292 nm provides a linear range of 0.1–50 μM (R² = 0.998), with a limit of detection (LOD) of 25 nM.

Analyse Des Réactions Chimiques

Types de réactions : Le CI-959 subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement en utilisant des réactifs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre, en utilisant des réactifs tels que les halogènes ou les nucléophiles.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène, permanganate de potassium.

Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium.

Substitution : Halogènes, nucléophiles.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques impliqués et des conditions réactionnelles. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.

4. Applications de la recherche scientifique

Le CI-959 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les mécanismes réactionnels et développer de nouvelles méthodologies de synthèse.

Biologie : Investigé pour ses effets sur les voies de signalisation cellulaire et son potentiel à moduler les réponses immunitaires.

Médecine : Exploré comme agent thérapeutique pour le traitement des maladies allergiques et inflammatoires en raison de sa capacité à inhiber la libération d'histamine et la production de thromboxanes.

Industrie : Utilisé dans le développement de nouveaux médicaments et comme étalon de référence en chimie analytique.

5. Mécanisme d'action

Le CI-959 exerce ses effets en inhibant la libération d'histamine induite par les récepteurs des basophiles humains et en bloquant la production de thromboxanes. Il cible des voies moléculaires spécifiques impliquées dans l'activation cellulaire et l'inflammation, réduisant ainsi les réponses allergiques et inflammatoires .

Composés similaires :

CI-959 Acide libre : Un composé étroitement apparenté aux propriétés anti-inflammatoires similaires.

Autres composés anti-allergiques : tels que le cromoglycate de sodium et le kétotifène, qui inhibent également la libération d'histamine mais par des mécanismes différents.

Unicité : Le CI-959 est unique en raison de sa double action d'inhibition à la fois de la libération d'histamine et de la production de thromboxanes, offrant un effet anti-inflammatoire plus large que d'autres composés similaires .

Applications De Recherche Scientifique

Biological Activities

1.1 Anti-Inflammatory Effects

Gamma-CEHC exhibits notable anti-inflammatory properties, which have been documented in several studies. For instance, it has been shown to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process . This inhibition suggests that this compound could be beneficial in managing inflammatory conditions.

1.2 Antioxidant Properties

Research indicates that this compound possesses significant antioxidant capabilities. It can prevent oxidative stress by scavenging reactive oxygen species (ROS), thereby protecting endothelial cells from damage induced by high glucose levels . This property is particularly relevant in conditions such as diabetes, where oxidative stress plays a pivotal role in disease progression.

Cardiovascular Health

2.1 Vascular Protection

This compound has been demonstrated to enhance nitric oxide (NO) production in endothelial cells under hyperglycemic conditions. This effect is crucial as NO is a vasodilator that helps maintain vascular health . By preserving eNOS (endothelial nitric oxide synthase) activity, this compound contributes to improved endothelial function, which is vital for cardiovascular health.

2.2 Natriuretic Activity

Studies have highlighted the natriuretic effects of this compound, indicating its potential role in regulating blood pressure through sodium excretion enhancement . This activity could be beneficial for individuals with hypertension or related cardiovascular issues.

Cancer Research

3.1 Inhibition of Cancer Cell Growth

This compound has shown promise in cancer research, particularly regarding its ability to inhibit the growth of cancer cells. Research indicates that it modulates cellular pathways involved in cancer proliferation and apoptosis . For example, studies have reported that higher concentrations of this compound can significantly reduce the growth of specific cancer cell lines.

Clinical Implications

4.1 Dietary Supplementation

The supplementation of gamma-tocopherol has been linked to increased levels of this compound in plasma and urine, suggesting that dietary intake may enhance its bioavailability and therapeutic effects . Clinical studies have pointed out that supplementation can lead to elevated urinary excretion levels of this compound, serving as a potential biomarker for vitamin E intake .

4.2 Potential Therapeutic Uses

Given its biological activities, this compound may have therapeutic implications for various conditions:

- Inflammatory Diseases: Its anti-inflammatory properties could be leveraged in treating diseases characterized by chronic inflammation.

- Cardiovascular Disorders: The vascular protective effects suggest potential use in managing cardiovascular diseases.

- Cancer Therapy: Its ability to inhibit cancer cell growth positions it as a candidate for adjunctive cancer therapies.

Case Studies

Mécanisme D'action

CI-959 exerts its effects by inhibiting receptor-mediated histamine release from human basophils and blocking the production of thromboxanes. It targets specific molecular pathways involved in cell activation and inflammation, thereby reducing allergic and inflammatory responses .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Gamma-CEHC shares structural and metabolic relationships with other carboxyethyl hydroxychromans and vitamin E derivatives. Below is a detailed comparison:

This compound vs. Alpha-CEHC

- Source : this compound derives from γT, while alpha-CEHC (2,5,7,8-tetramethyl-2-(β-carboxyethyl)-6-hydroxychroman) is a metabolite of αT .

- Bioactivity :

- Anti-inflammatory Effects : this compound inhibits cyclooxygenase-2 (COX-2), reducing prostaglandin E2 (PGE2) synthesis (IC₅₀ ≈ 30 µM in macrophages), whereas alpha-CEHC lacks significant COX-2 inhibitory activity .

- Natriuretic Activity : this compound promotes urinary sodium excretion, a property absent in alpha-CEHC .

- Excretion : Both are excreted as glucuronides or sulfates, but baseline serum levels differ: this compound (50–85 pmol/mL) exceeds alpha-CEHC (5–10 pmol/mL) .

- Modulation by αT : Co-administration of αT with γT increases this compound excretion, suggesting αT enhances γT metabolism via Cyp3a induction .

This compound vs. Sulfated Long-Chain Carboxychromanols

- Structure: Sulfated long-chain carboxychromanols (e.g., 9′S, 11′S) are intermediate β-oxidation products of tocopherols and tocotrienols, retaining longer side chains than this compound .

- Quantification Challenges: Unlike this compound, sulfated intermediates require methanol/hexane extraction and overnight enzymatic hydrolysis (16–20 hours) for deconjugation, as plasma lipids/proteins inhibit hydrolysis efficiency .

- Biological Significance : These intermediates are transient metabolites, whereas this compound is the stable end-product with documented physiological roles (e.g., anti-inflammatory activity) .

This compound vs. Parent Gamma-Tocopherol

- Bioavailability : this compound is water-soluble and readily excreted, whereas γT is lipid-soluble and accumulates in membranes .

- Antioxidant Capacity :

- Anti-inflammatory Mechanisms: this compound directly inhibits COX-2, while γT also suppresses inducible nitric oxide synthase (iNOS) and lipid peroxidation .

This compound vs. This compound Glucuronide

- Metabolic Fate : Over 90% of this compound exists as conjugates (e.g., glucuronides) in circulation, requiring enzymatic hydrolysis for detection .

- Biomarker Utility : Unconjugated this compound constitutes ~10% of total urinary metabolites but is correlated with γT intake and oxidative stress reduction .

Key Data Tables

Table 1: Plasma this compound Quantification With and Without Cleanup Procedures

| Parameter | Whole Plasma (No Cleanup) | Methanol/Hexane-Extracted Plasma |

|---|---|---|

| Total this compound (nM) | 20–30 | 100–120* |

| Deconjugation Efficacy | 20–30% | 100% |

Data from Table 2 in ; cleanup procedures enhance accuracy by removing lipids/proteins that inhibit enzymatic hydrolysis.

Table 2: Comparative Bioactivities of this compound and Analogues

| Compound | COX-2 Inhibition (IC₅₀) | Natriuretic Activity | Plasma Half-Life |

|---|---|---|---|

| This compound | 30 µM | Yes | 6–8 hours |

| Alpha-CEHC | No effect | No | 4–6 hours |

| Gamma-Tocopherol | 7.5 µM (macrophages) | No | 24–48 hours |

Research Implications and Gaps

- Analytical Challenges : Plasma matrix effects (e.g., lipid/protein interference) necessitate optimized extraction protocols for conjugated metabolites .

- Therapeutic Potential: this compound’s anti-inflammatory and natriuretic properties warrant clinical trials for conditions like hypertension and metabolic syndrome .

- Knowledge Gaps: The role of alpha-CEHC in vivo and interactions between vitamin E isoforms in modulating xenobiotic metabolism require further study .

Activité Biologique

Gamma-carboxyethyl hydroxychroman (γ-CEHC) is a significant metabolite derived from the metabolism of gamma-tocopherol (γT), a form of vitamin E. This compound has garnered attention due to its potential biological activities, particularly its anti-inflammatory and antioxidative properties. Understanding the biological activity of γ-CEHC is crucial for exploring its therapeutic applications and implications in various health conditions.

Metabolic Pathway

Gamma-tocopherol undergoes extensive metabolism in the body, primarily through cytochrome P-450 mediated oxidation, leading to the formation of several metabolites, including γ-CEHC. The metabolic pathway can be summarized as follows:

- Gamma-tocopherol → 13'-hydroxychromanol (13'-OH)

- Further oxidation → Long-chain carboxychromanols (e.g., 13'-COOH)

- Final metabolite → Gamma-carboxyethyl hydroxychroman (γ-CEHC)

This pathway indicates that γ-CEHC is a terminal metabolite and is predominantly excreted in urine, highlighting its role in tocopherol metabolism and potential health benefits .

Serum Levels in Different Populations

Research has shown that serum levels of γ-CEHC vary significantly between populations, particularly in individuals with chronic conditions such as kidney disease. For instance, hemodialysis patients exhibit serum γ-CEHC levels that are approximately six times higher than those in healthy subjects (P < 0.0001) due to altered metabolism and excretion processes .

Anti-inflammatory Effects

γ-CEHC exhibits notable anti-inflammatory properties, which have been demonstrated in various studies:

- Natriuretic Activity : γ-CEHC has been shown to exert natriuretic effects by inhibiting specific potassium channels, contributing to its potential role in managing hypertension .

- Inhibition of Inflammatory Mediators : Studies indicate that γ-CEHC can reduce levels of inflammatory mediators such as leukotrienes and prostaglandins, which are involved in inflammatory responses. For instance, it inhibits COX-1 and COX-2 enzymes, leading to decreased production of pro-inflammatory prostaglandins .

Antioxidative Properties

As an antioxidant, γ-CEHC protects cells from oxidative stress by scavenging free radicals and reducing oxidative damage. This property is particularly relevant in chronic diseases where oxidative stress plays a critical role.

Case Studies on Clinical Applications

Several case studies have highlighted the potential clinical applications of γ-CEHC:

- Kidney Disease : A study involving hemodialysis patients demonstrated that supplementation with gamma-tocopherol led to a significant reduction in C-reactive protein (CRP) levels, indicating decreased inflammation (from 4.4 to 2.1 mg/L, P < 0.02) after 14 days of treatment .

- Prostate Cancer : In men undergoing radical prostatectomy for localized prostate cancer, supplementation with γT-rich tocopherols resulted in elevated levels of γ-CEHC in prostate tissue, suggesting a potential protective effect against cancer progression .

Research Findings Summary

The following table summarizes key research findings on the biological activity of γ-CEHC:

Q & A

What methodological challenges arise in quantifying conjugated vs. free γ-CEHC in plasma, and how can they be addressed?

Basic Research Focus

Accurate quantification of γ-CEHC requires distinguishing between free (unconjugated) and conjugated (sulfated/glucuronidated) forms. Direct HPLC methods fail due to the absence of stable isotope-labeled standards for conjugated metabolites . Instead, enzymatic hydrolysis using Helix pomatia-derived sulfatase/glucuronidase (e.g., Sigma S9626) is essential to liberate free γ-CEHC from conjugates. However, without prior methanol/hexane extraction to remove proteins and lipids, conjugated γ-CEHC levels are underestimated by >3-fold due to matrix interference . Post-hydrolysis, quantification via HPLC-fluorescence (ex/em: 292/327 nm) or LC-MS with external γ-CEHC standards achieves 90% recovery .

Advanced Consideration

Discrepancies in hydrolysis efficiency between plasma and cell culture media (e.g., 30–40% vs. 70% deconjugation of sulfated metabolites like 11′S) suggest tissue-specific matrix effects. Optimizing enzyme concentration (e.g., 1.25 mg/mL S9626) and incubation time (16–20 hours) is critical for complete hydrolysis . Researchers must validate recovery rates using spiked controls and account for γ-CEHC stability during prolonged incubations (81–87% recovery after 16 hours) .

How do experimental designs for γ-CEHC analysis differ between in vivo and in vitro models?

Basic Research Focus

In vivo studies (e.g., rodent models) require plasma purification via methanol/hexane extraction before hydrolysis to avoid underestimating conjugated γ-CEHC, which constitutes 88–98% of total metabolites . In contrast, in vitro systems (e.g., A549 cell cultures) lack detectable free γ-CEHC, necessitating direct hydrolysis of conditioned media to quantify sulfated long-chain carboxyl chromanols (9′S, 11′S) .

Advanced Consideration

Tissue-specific conjugation patterns influence methodology. For example, hepatic γ-CEHC is rapidly conjugated and excreted in urine, whereas plasma retains both free and conjugated forms. Researchers must tailor hydrolysis protocols: liver homogenates require additional β-glucuronidase (e.g., G0251) for complete deconjugation, while plasma prioritizes sulfatase activity .

What are the key metabolic pathways generating γ-CEHC, and how do they impact experimental interpretation?

Basic Research Focus

γ-CEHC arises from ω-oxidation of γ-tocopherol’s phytyl tail, followed by β-oxidation shortening to a 2-(β-carboxyethyl) side chain. HepG2 cells and rodent models confirm two primary urinary metabolites: γ-CEHC (3′-carboxychroman) and its 5′-carboxychroman isomer, detected via GC-MS .

Advanced Consideration

Competing pathways influence metabolite ratios. For example, sesamin (a sesame lignan) inhibits γ-CEHC formation in rodents by blocking β-oxidation enzymes, but human relevance remains unclear . Researchers must control dietary phytonutrients in animal studies to avoid confounding γ-CEHC levels.

How do analytical discrepancies arise when comparing γ-CEHC data across studies, and how can they be resolved?

Basic Research Focus

Inconsistent hydrolysis protocols lead to variability. For example, "total γ-CEHC" measurements without methanol/hexane extraction underestimate conjugates by 67% (Table 2: 3.2 ± 0.5 nmol/mL vs. 10.5 ± 1.2 nmol/mL post-extraction) . Standardizing extraction solvents (ethyl acetate for free γ-CEHC; methanol/hexane for conjugates) and enzyme batches (S9626 vs. G0751) improves reproducibility .

Advanced Consideration

Cross-species differences complicate translation. Rats excrete >97% γ-CEHC as conjugates, while humans show significant free γ-CEHC in plasma. Researchers should validate interspecies models using isotopic tracers (e.g., deuterated γ-CEHC) to track metabolic flux .

What functional assays are used to study γ-CEHC’s anti-inflammatory and natriuretic activities?

Basic Research Focus

γ-CEHC inhibits cyclooxygenase-2 (COX-2) activity in monocytes, quantified via reduced prostaglandin E2 (PGE2) in LPS-stimulated cultures (IC50: 15–20 μM) . Natriuretic effects are measured in rodent renal tubule assays, where γ-CEHC (but not α-CEHC) increases urinary sodium excretion by 40–60% at 50 mg/kg doses .

Advanced Consideration

Mechanistic studies require pathway-specific inhibitors. For example, siRNA knockdown of Nrf2 in HepG2 cells reveals γ-CEHC’s antioxidant effects are partially mediated via the KEAP1-Nrf2 axis, independent of COX-2 inhibition .

How do α-tocopherol supplements affect γ-CEHC bioavailability, and what are the implications for study design?

Basic Research Focus

High-dose α-tocopherol (>400 IU/day) depletes plasma γ-tocopherol by 30–40%, reducing γ-CEHC synthesis. Researchers must monitor α-/γ-tocopherol ratios via HPLC and adjust supplementation protocols to avoid confounding γ-CEHC-dependent outcomes (e.g., cardiovascular biomarkers) .

Advanced Consideration

Competitive CYP4F2-mediated ω-hydroxylation explains α-tocopherol’s interference. Co-administering γ-tocopherol (≥100 mg/day) restores γ-CEHC levels in α-tocopherol-supplemented models, a critical control for long-term studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.